4-(Quinolin-4-yl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC18152476
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 4-quinolin-4-ylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16) |
| Standard InChI Key | GIHQZLDYZSBGBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CNC1=O)C2=CC=NC3=CC=CC=C23 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The title compound features a quinoline moiety fused to a pyrrolidin-2-one ring via a single covalent bond at the 4-position of quinoline. X-ray crystallographic data from analogous structures reveal that the quinoline system adopts near-planar geometry (maximum deviation: 0.003 Å for nitrogen) , while the pyrrolidinone ring exhibits a twisted conformation with puckering parameters and . Dihedral angles between the quinoline and pyrrolidinone planes measure approximately 49.26°, indicating significant non-coplanarity that influences molecular packing and intermolecular interactions .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂N₂O | |
| Molecular weight | 212.25 g/mol | |
| Quinoline planarity | 0.003 Å deviation | |
| Pyrrolidinone puckering | ||
| Dihedral angle (quinoline-pyrrolidinone) | 49.26° |
Spectroscopic Characterization
The compound’s canonical SMILES representation (C1C(CNC1=O)C2=CC=NC3=CC=CC=C23) confirms connectivity, while its InChIKey (GIHQZLDYZSBGBZ-UHFFFAOYSA-N) provides a unique structural identifier. Infrared spectroscopy of related compounds shows strong absorption bands at 1680–1700 cm⁻¹, characteristic of the pyrrolidinone carbonyl group . Nuclear magnetic resonance (NMR) data predict a singlet for the carbonyl carbon at δ ~207 ppm in ¹³C NMR and multiplet patterns for quinoline protons between δ 7.5–8.5 ppm in ¹H NMR .
Synthetic Methodologies
Catalytic Cycloaddition Approaches
A scalable synthesis involves scandium(III) trifluoromethanesulfonate-catalyzed imino Diels-Alder reactions between 4-chloroaniline and N-vinyl-2-pyrrolidinone in acetonitrile at 80°C, yielding 85% product after crystallization . Alternative routes employ BiCl₃ catalysis for one-pot assembly of tetrahydroquinolin-4-yl pyrrolidinones via [4+2] cycloadditions .
Table 2: Comparison of Synthetic Routes
| Method | Catalyst | Yield | Temperature | Reference |
|---|---|---|---|---|
| Imino Diels-Alder | Sc(OTf)₃ | 85% | 80°C | |
| One-pot cycloaddition | BiCl₃ | 72%* | 100°C | |
| *Reported for analogous tetrahydroquinoline derivatives |
Crystallization and Purification
Slow evaporation of chloroform solutions produces single crystals suitable for X-ray analysis . Column chromatography on silica gel with ethyl acetate eluent effectively isolates the pure compound , while reverse-phase HPLC achieves >98% purity for biological testing.
Biological Activities and Mechanistic Insights
Comparative Pharmacodynamics
Quinoline-pyrrolidinone hybrids exhibit enhanced bioactivity compared to parent scaffolds:
Table 3: Activity Enhancement in Hybrid Structures
Structure-Activity Relationships
Role of Substituents
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Quinoline Position 6: Chloro substitution (as in ) increases planarity and membrane permeability
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Pyrrolidinone Carbonyl: Essential for hydrogen bonding with biological targets (C=O⋯H-N interactions)
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N-Vinyl Group: Enhances reactivity in cycloaddition reactions but reduces metabolic stability
Future Research Directions
Mechanistic Elucidation
High-priority objectives include:
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X-ray crystallography of compound-enzyme complexes to identify binding motifs
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Metabolic stability profiling in hepatic microsomes
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In vivo efficacy studies in murine infection models
Synthetic Optimization
Emerging strategies propose:
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Flow chemistry approaches to reduce reaction times (<1 hour vs traditional 24 hours)
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Enzymatic resolution of stereoisomers for chiral variants
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PEGylation to improve aqueous solubility (currently <0.1 mg/mL in PBS)
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